



Spectrophotometric Determination of Alfuzosin Hydrochloride in Formulations: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Alfuzosin Hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of **Alfuzosin Hydrochloride** (HCl) in pharmaceutical formulations using spectrophotometric methods. These methods are essential for quality control, stability testing, and formulation development.

Introduction

Alfuzosin Hydrochloride is an $\alpha 1$ -adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.[1] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of its pharmaceutical dosage forms. Spectrophotometry offers a simple, rapid, and cost-effective approach for the quantification of Alfuzosin HCl. This note details two primary spectrophotometric methods: direct UV-Vis spectrophotometry and a colorimetric method based on ion-pair complex formation.

Principle of Methods

UV-Vis Spectrophotometry: This method relies on the inherent chromophoric properties of Alfuzosin HCl, which exhibits maximum absorbance at a specific wavelength in the ultraviolet (UV) region. The absorbance is directly proportional to the concentration of the drug in the solution, following the Beer-Lambert law.



Ion-Pair Extractive Spectrophotometry: This technique involves the reaction of Alfuzosin HCI (a cationic drug) with an anionic dye, such as a sulphonephthalein dye (e.g., Bromocresol purple, Bromophenol blue, Bromothymol blue), to form a colored ion-pair complex.[2][3][4] This complex is then extracted into an organic solvent, and the absorbance of the resulting colored solution is measured in the visible region.[2][3][4] This method enhances sensitivity and can be used to overcome interference from excipients that may absorb in the UV region.

Experimental Protocols Method A: Direct UV-Vis Spectrophotometry

This protocol is based on the direct measurement of UV absorbance of Alfuzosin HCl in a suitable solvent.

3.1.1. Materials and Reagents

- Alfuzosin Hydrochloride Reference Standard: Pharmaceutical grade
- Solvents: 0.1M Sodium Hydroxide (NaOH)[1], Methanol[5], or pH 7.4 Phosphate Buffer[6]
- · Formulation Samples: Alfuzosin HCl tablets
- Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.[1]

3.1.2. Preparation of Solutions

- Standard Stock Solution (e.g., in 0.1M NaOH): Accurately weigh 25 mg of Alfuzosin HCl reference standard and transfer it to a 100 ml volumetric flask. Dissolve in and dilute to the mark with 0.1M NaOH to obtain a concentration of 250 µg/ml.[1]
- Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 10-30 μg/ml using the same solvent.[1]
- Sample Solution (from tablets):
 - Weigh and finely powder twenty tablets.[1][3]



- Transfer a quantity of the powder equivalent to 25 mg of Alfuzosin HCl into a 250 ml volumetric flask.[1]
- Add approximately 50 ml of 0.1 M NaOH and sonicate for five minutes. Repeat the sonication with additional solvent four more times (4x50 ml) to ensure complete extraction.
 [1]
- Make up the volume to 250 ml with 0.1 M NaOH.[1]
- Filter the solution through Whatman filter paper No. 41.[1][7]
- Further dilute the filtrate with the solvent to obtain a final concentration within the Beer's law range.

3.1.3. Spectrophotometric Measurement

- Scan the working standard solutions from 200-400 nm to determine the wavelength of maximum absorbance (λmax).[1] The λmax is typically found around 350 nm in 0.1M NaOH[1], methanol[5], and pH 7.4 phosphate buffer[6].
- Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank.
- Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
- Determine the concentration of Alfuzosin HCl in the sample solution from the calibration curve.

Method B: Ion-Pair Extractive Spectrophotometry

This protocol describes the quantification of Alfuzosin HCl using sulphonephthalein dyes.

3.2.1. Materials and Reagents

Alfuzosin Hydrochloride Reference Standard

Methodological & Application





- Sulphonephthalein Dyes: Bromocresol purple (BCP), Bromophenol blue (BPB), Bromothymol blue (BTB)[2][3][4]
- Buffer Solutions: KCl-HCl buffer (pH 2.2 for BCP, 2.4 for BPB, 2.6 for BTB)[2][3][4]
- Organic Solvent: Chloroform (CHCl3)[2][3][4]
- Formulation Samples: Alfuzosin HCl tablets
- Instrumentation: UV-Visible spectrophotometer

3.2.2. Preparation of Solutions

- Standard Stock Solution: Prepare a stock solution of Alfuzosin HCl in methanol and then dilute with double distilled water.[3]
- Dye Solutions: Prepare solutions of BCP, BPB, and BTB in a suitable solvent.
- Sample Solution (from tablets):
 - Weigh and powder twenty tablets.
 - Dissolve a portion of the powder equivalent to 25 mg of Alfuzosin HCl in 25 ml of methanol and mix for 5 minutes.[3]
 - Filter the solution and evaporate the methanol to near dryness.
 - Reconstitute the residue in a 25 ml volumetric flask with double distilled water.[3]

3.2.3. Experimental Procedure

- In a separating funnel, take an aliquot of the Alfuzosin HCl solution.
- Add the appropriate buffer solution and the specific dye solution.[2][3][4]
- Extract the formed ion-pair complex with chloroform.[2][3][4]
- Separate the organic layer and measure its absorbance at the λmax of the complex (407 nm for BCP, 413 nm for BPB, and 412 nm for BTB) against a reagent blank.[2][3][4]



 Prepare a calibration curve using standard solutions and determine the concentration in the sample.

Data Presentation

The quantitative data from various spectrophotometric methods for the determination of Alfuzosin HCl are summarized in the tables below for easy comparison.

Table 1: UV-Vis Spectrophotometric Methods

Parameter	Method 1 (0.1M NaOH)[1]	Method 2 (Methanol)[5]	Method 3 (pH 7.4 Phosphate Buffer) [6]
λmax	350 nm	350 nm	350 nm
Linearity Range	10-30 μg/ml	10-30 μg/ml	Not Specified
Correlation Coefficient (r²)	0.9999	0.994	0.9995
Accuracy (% Recovery)	Not Specified	97.21-99.86%	Not Specified
Precision (%RSD)	< 2%	< 2%	Intraday: 0.573%, Interday: 0.097%
LOD	Not Specified	Not Specified	Not Specified
LOQ	Not Specified	Not Specified	Not Specified

Table 2: Ion-Pair Extractive Spectrophotometric Methods[2][3][4]

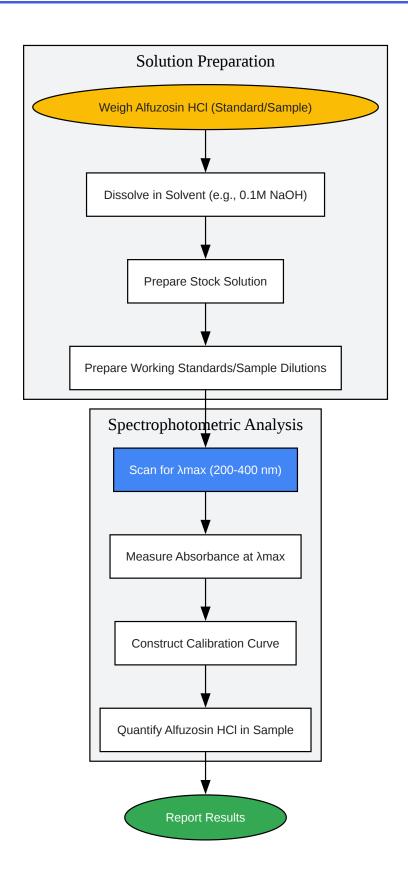


Parameter	Method with BCP	Method with BPB	Method with BTB
λmax	407 nm	413 nm	412 nm
Linearity Range	1.20-38.3 μg/ml	0.85-46.0 μg/ml	0.63-34.0 μg/ml
Detection Limit (LOD)	0.28 μg/ml	0.24 μg/ml	0.18 μg/ml
Accuracy (% Recovery)	98.80-101.33%	98.80-101.33%	98.80-101.33%
Molar Absorptivity (L	Not Specified	Not Specified	Not Specified
Sandell's Sensitivity (μg cm ⁻²)	Not Specified	Not Specified	Not Specified

Visualizations

The following diagrams illustrate the experimental workflows for the described spectrophotometric methods.

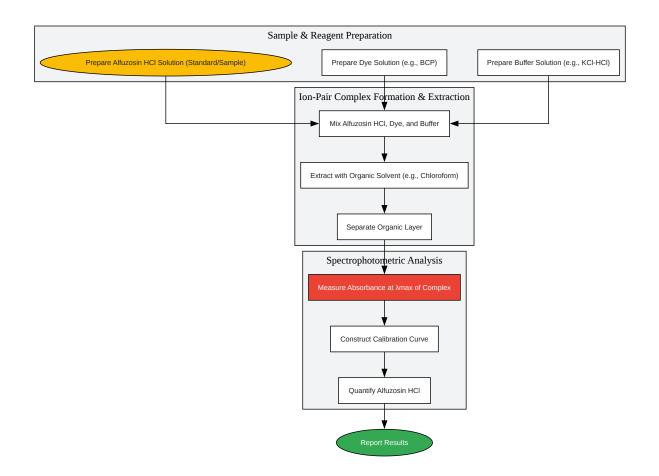




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Caption: Workflow for UV-Vis Spectrophotometric Determination.





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Caption: Workflow for Ion-Pair Extractive Spectrophotometry.



Conclusion

The described spectrophotometric methods are simple, accurate, precise, and suitable for the routine quality control analysis of **Alfuzosin Hydrochloride** in pharmaceutical formulations. The direct UV-Vis method is faster, while the ion-pair extractive method offers higher sensitivity and selectivity, which can be advantageous for complex sample matrices. The choice of method will depend on the specific requirements of the analysis, including the concentration of the drug, the nature of the excipients, and the available instrumentation. Both methods, when properly validated, can provide reliable results for the determination of Alfuzosin HCI.

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